molecular formula C13H25NO2 B15279801 tert-Butyl (R)-3-amino-3-cyclohexylpropanoate

tert-Butyl (R)-3-amino-3-cyclohexylpropanoate

Cat. No.: B15279801
M. Wt: 227.34 g/mol
InChI Key: CDUXGXPTMVMPBI-LLVKDONJSA-N
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Description

tert-Butyl ®-3-amino-3-cyclohexylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves using a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

tert-Butyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    tert-Butyl ®-3-amino-3-methylpropanoate: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

tert-Butyl ®-3-amino-3-cyclohexylpropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1

InChI Key

CDUXGXPTMVMPBI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1CCCCC1)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCCCC1)N

Origin of Product

United States

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